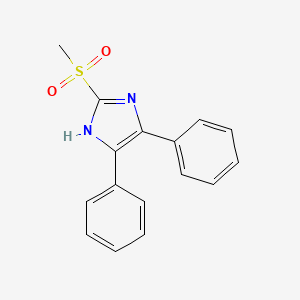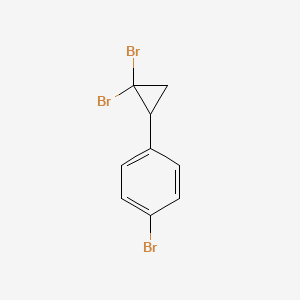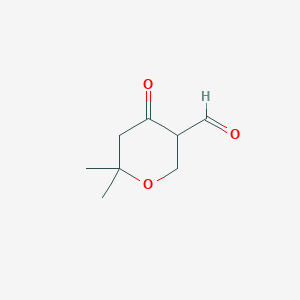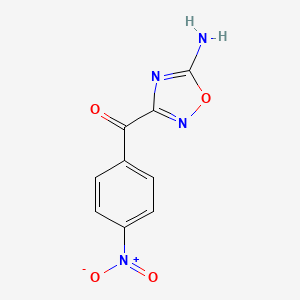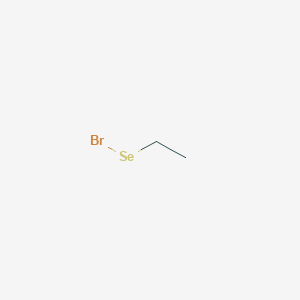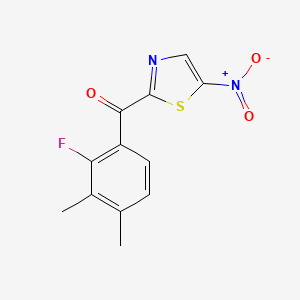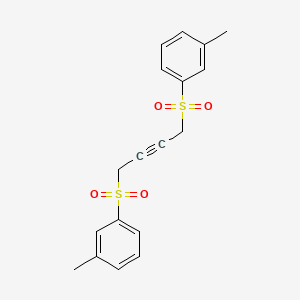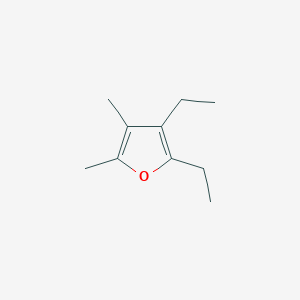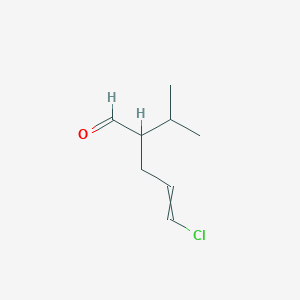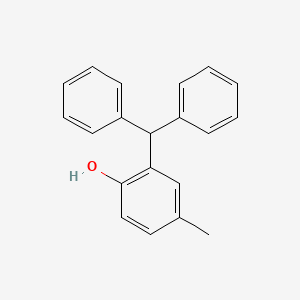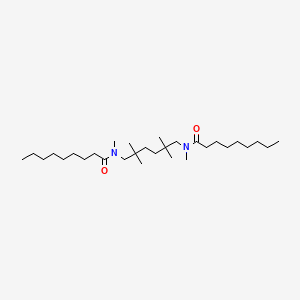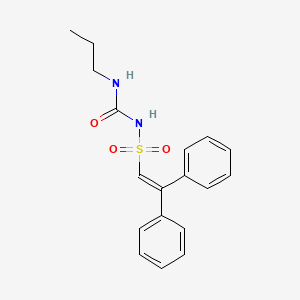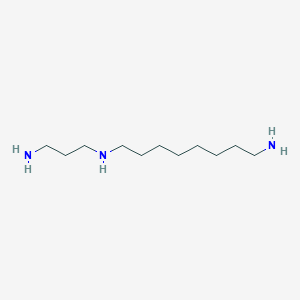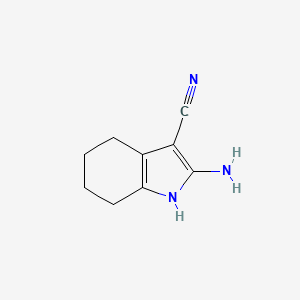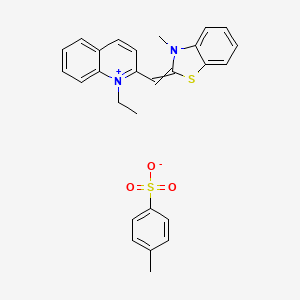
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of quinolinium salts This compound is known for its unique structural features, which include a quinolinium core and a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 2-methylquinoline with 3-methyl-2(3H)-benzothiazolylidene under acidic conditions. The resulting intermediate is then reacted with ethyl iodide to introduce the ethyl group. Finally, the compound is treated with 4-methylbenzenesulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinolinium nitrogen or the benzothiazole sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various alkylated quinolinium salts.
科学的研究の応用
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- 1-Ethyl-2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
- 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-chlorobenzenesulfonate
- 1-Methyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
Uniqueness
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate is unique due to its specific combination of a quinolinium core and a benzothiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
55479-14-6 |
|---|---|
分子式 |
C27H26N2O3S2 |
分子量 |
490.6 g/mol |
IUPAC名 |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H19N2S.C7H8O3S/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
PHQCMRONRWXIRN-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


